(S)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid

Description

Chemical Identity and Structural Features

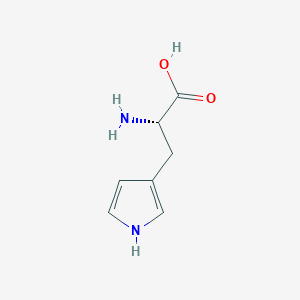

(S)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid, bearing the Chemical Abstracts Service registry number 481660-73-5, is a synthetic amino acid derivative characterized by its unique pyrrolyl side chain structure. The compound possesses the molecular formula C7H10N2O2 with a molecular weight of 154.17 grams per mole, establishing it as a relatively compact yet structurally complex amino acid analog. The systematic nomenclature identifies this compound as (S)-2-amino-3-(1H-pyrrol-3-yl)propanoic acid, while it is also commonly referred to as 3-(1H-Pyrrol-3-yl)-L-alanine or 3-(3-Pyrrolyl)-L-alanine in the scientific literature.

The structural architecture of this compound features a five-membered pyrrole ring directly attached to the beta carbon of the alanine backbone, creating a distinctive electron-rich aromatic system. The pyrrole moiety, characterized by the formula C4H4NH, represents a heterocyclic aromatic compound that contributes significantly to the unique physicochemical properties of the amino acid. This pyrrole ring exhibits aromatic character due to the delocalization of the lone pair electrons on the nitrogen atom into the ring system, creating a 4n + 2 aromatic system consistent with Hückel's rule.

The stereochemical configuration of the compound is designated as (S), indicating the left-handed configuration at the alpha carbon, which corresponds to the naturally occurring L-configuration found in biological amino acids. The MDL number MFCD09841951 serves as an additional identifier for this compound in chemical databases, facilitating its recognition across various research platforms. The three-dimensional structure reveals specific conformational preferences that influence its interactions with biological systems, particularly in protein environments where the pyrrolyl group can engage in various non-covalent interactions.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C7H10N2O2 |

| Molecular Weight | 154.17 g/mol |

| CAS Number | 481660-73-5 |

| MDL Number | MFCD09841951 |

| Stereochemistry | (S)-configuration |

| Ring System | 5-membered pyrrole |

Historical Context in Noncanonical Amino Acid Research

The development of (S)-2-amino-3-(1H-pyrrol-3-yl)propanoic acid emerged from the broader historical context of noncanonical amino acid research, which traces its origins to pioneering work conducted in the 1950s and 1960s. The field experienced significant revival as researchers recognized the potential for expanding the natural amino acid repertoire beyond the canonical twenty amino acids encoded by the standard genetic code. Early experiments in amino acid substitution laid the groundwork for modern approaches to protein engineering, establishing fundamental principles that continue to guide contemporary research efforts.

The evolution of noncanonical amino acid research progressed through several distinct phases, beginning with whole-proteome substitution experiments and eventually advancing to site-specific incorporation methods. The development of extra-chromosomal plasmid-directed protein expression systems marked a crucial turning point, enabling researchers to replace amino acids in single target proteins rather than affecting entire cellular proteomes. This technological advancement opened new avenues for precise protein modification and functional studies.

The synthesis and characterization of pyrrolyl-containing amino acids gained particular momentum with the recognition that such compounds could serve as effective analogs of naturally occurring aromatic amino acids. Research conducted in various laboratories demonstrated that these synthetic amino acids could be successfully incorporated into recombinant proteins using selective pressure incorporation methods. The development of these methodologies represented a significant advancement in the field, enabling researchers to introduce novel functionalities into proteins while maintaining their overall structural integrity.

The historical progression of pyrrolyl amino acid research has been marked by increasing sophistication in synthetic approaches and incorporation techniques. Early studies focused primarily on demonstrating the feasibility of incorporating these noncanonical amino acids into proteins, while subsequent research has expanded to explore their unique spectroscopic properties and potential pharmaceutical applications. This historical development has established a solid foundation for current research efforts aimed at exploiting the unique properties of pyrrolyl-containing amino acids in various biotechnological applications.

Role as a Tryptophan/Histidine Analog in Peptide Science

(S)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid functions as a versatile analog for both tryptophan and histidine in peptide science applications, offering unique advantages that distinguish it from other noncanonical amino acids. The compound's electron-rich aromatic system, derived from its pyrrole moiety, enables it to participate in various non-covalent interactions that are characteristic of aromatic amino acids, including cation-π interactions and π-π stacking arrangements. These interaction capabilities make it particularly valuable for studying protein structure-function relationships and for designing peptides with enhanced biological activities.

The application of this pyrrolyl amino acid as a histidine analog stems from its electron-rich character and π-donor capability, which closely mimic the electronic properties of the imidazole ring found in histidine. Research has demonstrated that protected enantiopure 2-pyrrolylalanine can be successfully synthesized and incorporated into peptides, where it exhibits conformational behaviors distinct from other arylalanine analogs. Studies examining the influence of the pyrrole moiety on prolyl amide isomer equilibrium have revealed that pyrrolylalanine-containing peptides display unique conformational preferences compared to their natural amino acid counterparts.

The compound's role as a tryptophan surrogate has been extensively explored in protein engineering applications, where it serves as an alternative chromophore with distinct spectroscopic properties. When incorporated into proteins, pyrrolyl-containing amino acids can provide new spectral windows for analytical applications while maintaining the overall structural integrity of the target protein. This capability has proven particularly valuable in fluorescence studies and protein folding investigations, where the unique optical properties of the pyrrolyl group enable researchers to monitor protein behavior under various conditions.

The incorporation of (S)-2-amino-3-(1H-pyrrol-3-yl)propanoic acid into peptides and proteins has been facilitated by advances in genetic code expansion technologies. Engineered aminoacyl-tRNA synthetases have been developed that can recognize and incorporate various histidine and aromatic amino acid analogs, including pyrrolyl-containing compounds, into proteins in response to specific codons. These technological developments have enabled site-specific incorporation of the compound into target proteins, allowing for precise control over protein modification and functional studies.

| Application Category | Specific Use | Key Advantage |

|---|---|---|

| Protein Engineering | Tryptophan replacement | Novel spectral properties |

| Peptide Chemistry | Histidine analog | Enhanced π-donor capability |

| Structural Studies | Conformational analysis | Unique interaction patterns |

| Fluorescence Research | Alternative chromophore | Distinct optical windows |

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-pyrrol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-6(7(10)11)3-5-1-2-9-4-5/h1-2,4,6,9H,3,8H2,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMNFUKYUGGKNV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC=C1C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561868 | |

| Record name | 3-(1H-Pyrrol-3-yl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481660-73-5 | |

| Record name | 3-(1H-Pyrrol-3-yl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrole Coupling with Amino Acid Precursors

One reported method for closely related compounds such as 3-amino-3-(1H-pyrrol-2-yl)propanoic acid involves reacting pyrrole with a halogenated propanoic acid derivative (e.g., 3-bromopropanoic acid) under basic conditions to form the pyrrole-substituted amino acid. By analogy, the 3-pyrrolyl substitution can be achieved through similar nucleophilic substitution reactions:

- Starting materials: 3-halopropanoic acid derivatives or protected amino acid analogs.

- Reaction conditions: Use of a base (e.g., sodium hydride, potassium carbonate) in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

- Temperature: Controlled heating, typically between 50 °C to 120 °C, to optimize yield and selectivity.

- Outcome: Formation of the pyrrole-substituted intermediate.

Asymmetric Synthesis and Optical Purity

The optical activity of the (S)-enantiomer is often achieved by:

- Employing chiral catalysts or auxiliaries during the key bond-forming steps.

- Utilizing enzymatic resolution or chiral chromatography post-synthesis to separate enantiomers.

- Protecting amino groups during synthesis to avoid racemization, following established protocols such as those described in Greene’s Protective Groups in Organic Synthesis for amino group protection.

Epoxidation and Azide Intermediate Routes

Patent literature describes methods for preparing optically active amino acid derivatives via epoxidation of unsaturated precursors followed by ring-opening with azide or amine nucleophiles. Although these methods are more general for 2-amino-3-hydroxypropanoic acid derivatives, analogous strategies can be adapted for pyrrole-substituted amino acids:

- Epoxidation: Using aqueous hydrogen peroxide under controlled pH and temperature.

- Ring-opening: With azide or amine nucleophiles to introduce the amino group.

- Conversion: Subsequent reduction or substitution to form the amino acid.

- Optical resolution: Achieved by controlling stereochemistry during epoxidation or by chiral separation.

Comparative Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pyrrole coupling with halopropanoic acid | Nucleophilic substitution of halogen by pyrrole | Base, polar aprotic solvent, 50-120 °C | Straightforward, adaptable to scale | Possible regioselectivity issues |

| Epoxidation and azide ring-opening | Epoxidation of unsaturated precursor, azide substitution | Aqueous H2O2, controlled pH and temp | High stereoselectivity possible | Multi-step, requires careful handling of azides |

| Asymmetric synthesis with chiral auxiliaries | Use of chiral catalysts or auxiliaries during bond formation | Mild to moderate temperatures, chiral reagents | High enantiomeric purity | Cost and complexity of chiral reagents |

| Enzymatic resolution or chiral chromatography | Post-synthesis separation of enantiomers | Mild conditions | Effective for optical purity | Additional purification step |

Summary of Research Findings

- The epoxidation-azide route provides a high-purity, optically active product but involves complex multi-step synthesis and handling of potentially hazardous intermediates.

- Direct nucleophilic substitution of pyrrole on halogenated precursors is a practical method for synthesizing the pyrrole-substituted amino acid backbone, adaptable for scale-up.

- Protection of amino groups is critical throughout synthesis to prevent racemization and facilitate isolation, with established protocols widely available.

- Industrial processes likely optimize these methods with careful control of reaction parameters and purification steps to meet quality and safety standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dicarboxylic acid derivatives.

Reduction: Reduction of the pyrrole ring can lead to the formation of pyrrolidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted pyrrole derivatives, pyrrolidine derivatives, and various functionalized amino acids.

Scientific Research Applications

(S)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The amino acid side chain allows for incorporation into peptides and proteins, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-Containing α-Amino Acids

(S)-2-Amino-3-(1H-pyrrol-2-yl)propanoic Acid (CAS: 3078-36-2)

- Structure : Pyrrole ring substituted at the 2-position.

- Properties : Discontinued commercially due to synthesis challenges or instability .

(S)-2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid (CAS: 149704-62-1)

- Structure : Pyrrole fused with pyridine (7-azaindole analog).

- Applications : Used in antiviral research; higher molecular weight (205.21 g/mol) enhances solubility and target affinity .

Table 1: Pyrrole-Based α-Amino Acids

Heterocyclic α-Amino Acids with Varied Ring Systems

Thiazole Derivatives: (S)-2-Amino-3-(4-arylthiazol-5-yl)propanoic Acid

- Structure : Thiazole ring with aryl substituents.

- Activity : Exhibits antimycobacterial activity (MIC: 12.5–50 μg/mL against M. tuberculosis) with low cytotoxicity (CC₅₀ > 100 μM in HUVECs) .

- Advantage Over Pyrrole Analogs : Thiazole’s sulfur atom enhances metabolic stability and metal-binding capacity.

Indole/Indazole Derivatives: (S)-2-Amino-3-(1H-indazol-3-yl)propanoic Acid (CAS: 53538-54-8)

- Structure : Indazole ring substituted at the 3-position.

- Applications : Explored in oncology due to structural mimicry of tryptophan-based kinase inhibitors .

Pyrazole Derivatives: (2S)-2-Amino-3-(5′-nitrophenyl-pyrazol-3′-yl)propanoic Acid

- Synthesis : Produced via regioselective condensation/aza-Michael reactions .

- Use : Intermediate in designing anti-inflammatory agents.

Table 2: Heterocyclic α-Amino Acids

Modified Backbone Analogs

Djenkolic Acid (CAS: N/A)

- Structure : S,S′-methylenebis(cysteine) with a disulfide bridge.

- Contrast : Unlike pyrrole-based analogs, djenkolic acid’s sulfur linkages confer crystallization-prone properties , limiting its therapeutic use .

(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic Acid

Key Research Findings and Structure-Activity Relationships (SAR)

- Pyrrole Position Matters : 3-Substituted pyrroles (e.g., CAS 209216-56-8) show higher protease inhibition than 2-substituted isomers due to optimized steric interactions .

- Ring Fusion Enhances Bioactivity : Pyrrolo-pyridine derivatives (e.g., CAS 149704-62-1) exhibit improved antiviral activity over simple pyrroles, likely due to increased π-π stacking .

- Metabolic Stability: Thiazole and pyrrolidinone analogs resist enzymatic degradation better than pyrrole-based compounds, making them preferred in drug design .

Biological Activity

(S)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid, commonly referred to as a pyrrole-containing amino acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

(S)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid features a chiral center and a pyrrole ring, contributing to its unique chemical behavior. Its molecular formula is , with a molecular weight of approximately 168.19 g/mol. The presence of the pyrrole ring allows for diverse interactions with biological molecules, influencing its biological activity.

The biological activity of (S)-2-amino-3-(1H-pyrrol-3-yl)propanoic acid is believed to involve interactions with specific enzymes and receptors. The compound can modulate various biochemical processes through binding interactions facilitated by the pyrrole moiety. Current research is focused on elucidating these mechanisms, which may include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways.

3. Biological Activities

Research indicates that (S)-2-amino-3-(1H-pyrrol-3-yl)propanoic acid exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound displays antimicrobial properties against various pathogens. For instance, it has been tested against strains of bacteria resistant to conventional antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Neuropharmacological Effects

The compound has also been investigated for its effects on the central nervous system. Preliminary studies indicate that it may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative disorders.

4. Case Studies and Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

- A study published in Chemistry Reviews highlighted the compound's role in modulating enzyme functions and influencing biochemical pathways relevant to drug resistance mechanisms in bacteria .

- Another investigation focused on the structural similarities between (S)-2-amino-3-(1H-pyrrol-3-yl)propanoic acid and other amino acids, emphasizing its unique binding characteristics that could lead to novel therapeutic applications .

5. Future Directions

Ongoing research aims to further elucidate the pharmacological profiles of (S)-2-amino-3-(1H-pyrrol-3-yl)propanoic acid. Key areas of focus include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with enzymes and receptors.

- Clinical Applications : Investigating its potential as an antimicrobial agent or a neuroprotective compound through clinical trials.

Q & A

Q. What are the common synthetic routes for (S)-2-amino-3-(1H-pyrrol-3-yl)propanoic acid, and how are stereochemical purity and yield optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation, aza-Michael additions, or reductive amination. For example, a regioselective condensation/aza-Michael reaction can yield pyrazole-containing α-amino acids with high stereochemical control . Key steps include:

- Reagent Optimization : Use NaBHCN for selective reduction of intermediates (yields 85–90%) .

- Stereochemical Control : Chiral auxiliaries or enzymatic resolution ensures enantiomeric purity .

- Purification : HPLC or recrystallization achieves ≥95% purity, critical for biological studies .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR confirm backbone structure and substituents (e.g., pyrrole ring protons appear at δ 6.5–7.0 ppm) .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHNO: calc. 181.0851, found 181.0848) .

- Chromatography :

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%) .

Q. What are the primary biological targets or activities studied for this compound?

- Methodological Answer :

- Enzyme Interactions : Used to probe enzyme-substrate binding (e.g., tyrosine hydroxylase or decarboxylases) via kinetic assays .

- Receptor Studies : Fluorinated analogs (e.g., 6-fluoro derivatives) show enhanced binding to serotonin receptors due to electronic effects .

- Cell-Based Assays : Evaluate cytotoxicity or anti-inflammatory activity using HEK-293 or RAW 264.7 cell lines .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved through structural or methodological adjustments?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., fluorine position on the pyrrole ring) and compare binding affinities (Table 1) .

- Data Validation :

- Orthogonal Assays : Confirm receptor binding via SPR and cellular cAMP assays .

- Computational Modeling : DFT calculations predict electronic effects of substituents on binding .

Table 1 : Impact of Fluorine Substitution on Biological Activity

| Substituent Position | Binding Affinity (IC, nM) | Stability (t, h) |

|---|---|---|

| 5-Fluoro (pyrrole) | 12.3 ± 1.2 | 24.5 |

| 6-Fluoro (indole*) | 8.9 ± 0.8 | 18.2 |

| *Structural analog for comparison. |

Q. What strategies improve enantiomeric purity during synthesis, and how are impurities quantified?

- Methodological Answer :

- Chiral Catalysis : Use palladium-catalyzed asymmetric hydrogenation for >99% ee .

- Impurity Profiling :

- LC-MS/MS : Detect trace impurities (e.g., D-isomer) at 0.1% levels .

- Chiral Columns : Daicel CHIRALPAK® AD-H columns separate enantiomers .

Q. How does the substitution pattern on the pyrrole ring influence chemical stability and receptor binding?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., -F) increase stability but reduce π-π stacking in receptor pockets .

- Steric Effects : Bulky substituents at the 3-position hinder binding to flat aromatic receptors (e.g., 5-HT) .

- Accelerated Stability Testing : Expose analogs to pH 7.4 buffer at 40°C for 48h; monitor degradation via HPLC .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of dust .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported binding affinities or synthetic yields?

- Methodological Answer :

- Reproducibility Checks : Validate protocols using reference standards (e.g., PubChem CID 169555-93-5) .

- Batch Analysis : Compare COA (Certificate of Analysis) from multiple suppliers to rule out impurity effects .

- Collaborative Studies : Cross-validate data with independent labs using blinded samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.